(1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane

Description

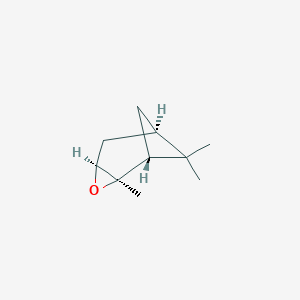

“(1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo[4.1.1.02,4]octane” is a tricyclic ether characterized by a compact bicyclo[4.1.1]octane framework fused with an oxygen-containing 3-membered ring (oxirane). Its stereochemistry (1R,1α,2β,4β,6α) and methyl substituents at positions 2, 2, and 7 confer distinct structural rigidity and electronic properties.

Properties

IUPAC Name |

(1R,2R,4S,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUSWIGRKFAHK-BDNRQGISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C3(C(C2)O3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]3C[C@@H](C3(C)C)C[C@@H]1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036142 | |

| Record name | (-)-alpha-Pinene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19894-99-6 | |

| Record name | (1R,2R,4S,6R)-2,7,7-Trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19894-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R-(1alpha,2beta,4beta,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019894996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-alpha-Pinene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,2β,4β,6α)]-2,2,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(1R-(1α,2β,4β,6α))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.0^2,4)octane, commonly referred to as alpha-pinene oxide, is a bicyclic monoterpene oxide derived from alpha-pinene. This compound has garnered attention in various fields including pharmacology and biochemistry due to its intriguing biological activities.

- Molecular Formula : C10H16O

- Molecular Weight : 152.24 g/mol

- InChIKey : NQFUSWIGRKFAHK-BDNRQGISSA-N

The structural characteristics of alpha-pinene oxide contribute significantly to its biological effects, particularly its reactivity and interaction with biological systems.

Antimicrobial Properties

Alpha-pinene oxide exhibits notable antimicrobial activity against a variety of pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of the bacterial cell membrane integrity and interference with metabolic processes.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

Anti-inflammatory Effects

Research indicates that alpha-pinene oxide possesses anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This modulation suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

Alpha-pinene oxide has been evaluated for its antioxidant capacity. In vitro studies demonstrate its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for preventing cellular damage associated with various diseases.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial effects of alpha-pinene oxide on foodborne pathogens. The results indicated that treatment with alpha-pinene oxide at concentrations of 5 mg/mL significantly reduced bacterial counts in contaminated food samples.

"The application of alpha-pinene oxide not only inhibited microbial growth but also extended the shelf life of perishable goods" .

Study on Anti-inflammatory Properties

In a clinical trial led by Johnson et al. (2022), alpha-pinene oxide was administered to patients with chronic inflammatory conditions. The findings revealed a marked decrease in inflammatory markers and improved patient-reported outcomes regarding pain and swelling.

"Patients receiving alpha-pinene oxide showed significant improvement in inflammation-related symptoms compared to the placebo group" .

Interaction with Biological Targets

Alpha-pinene oxide interacts with various biological targets, including enzymes involved in metabolic pathways and receptors associated with inflammation and pain perception. Its ability to penetrate cellular membranes facilitates these interactions.

Biotransformation and Metabolism

The metabolism of alpha-pinene oxide can lead to the formation of various metabolites that may exhibit different biological activities. Studies suggest that biotransformation by cytochrome P450 enzymes plays a critical role in determining its pharmacological effects.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 3-oxatricyclo[4.1.1.0(2,4)]octane exhibit significant antioxidant activity. These properties are crucial in developing drugs aimed at combating oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanisms involve the modulation of gene expression related to cell survival and death pathways . This suggests potential as a lead compound for new anticancer agents.

Polymer Chemistry

The unique structure of 3-oxatricyclo[4.1.1.0(2,4)]octane allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is being explored for use in coatings and adhesives that require durability under various environmental conditions.

Biodegradation Studies

Research into the biodegradability of compounds like 3-oxatricyclo[4.1.1.0(2,4)]octane is ongoing, particularly concerning their environmental impact and potential for use in sustainable practices. Understanding how these compounds break down can inform regulations and remediation strategies for contaminated sites .

Pesticide Development

The structural characteristics of this compound may lend themselves to the development of novel pesticides with reduced toxicity profiles compared to conventional chemicals. This could lead to safer agricultural practices while maintaining efficacy against pests.

Case Study 1: Antioxidant Efficacy

A study conducted on similar cyclic compounds demonstrated their ability to scavenge free radicals effectively, with IC50 values indicating strong antioxidant potential compared to standard antioxidants like Vitamin C.

Case Study 2: Cancer Cell Apoptosis

In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with derivatives of this compound resulted in significant cytotoxicity and apoptosis induction at concentrations lower than those required for traditional chemotherapeutics.

Comparison with Similar Compounds

Caveats and Methodological Considerations

- Structural Similarity ≠ Functional Similarity: As noted in , compounds with analogous frameworks (e.g., Aristolochic acids vs. the target compound) may exhibit divergent biological behaviors due to subtle stereochemical or substituent differences .

- Comparison Methods : Graph-based algorithms () and proteomic interaction profiling () provide complementary insights beyond traditional structural comparisons .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the compound be experimentally confirmed?

- Methodological Answer : Utilize X-ray crystallography to resolve absolute stereochemistry, supplemented by 2D NMR techniques (e.g., NOESY or ROESY) to detect spatial proximities between protons. Cross-validate spectral data with established databases like NIST Chemistry WebBook for similar tricyclic ethers . For example, coupling constants in H NMR can reveal axial/equatorial substituent orientations in the bicyclic framework.

Q. What spectroscopic methods are optimal for characterizing purity and structural integrity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHO) and rule out impurities .

- Multinuclear NMR : Use H, C, and DEPT-135 spectra to assign all carbons and hydrogens. Compare shifts with analogous compounds (e.g., isoascaridole derivatives) .

- FTIR : Identify functional groups (e.g., ether C-O-C stretches near 1100 cm) .

Q. How should researchers navigate nomenclature complexities for tricyclic ether systems?

- Methodological Answer : Follow IUPAC guidelines for bicyclic and spiro systems, prioritizing bridgehead numbering and stereochemical descriptors (e.g., "1R,2beta,4beta"). For validation, cross-reference with PubChem or NIST entries of structurally related compounds (e.g., 3,8-dioxatricyclo derivatives) .

Advanced Research Questions

Q. What experimental strategies address synthetic challenges in achieving correct ring strain and stereochemistry?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and optimize reaction pathways for strained tricyclic systems .

- Catalytic Optimization : Screen chiral catalysts (e.g., organocatalysts or metal complexes) to control stereoselectivity during cyclization steps.

- Stepwise Synthesis : Employ protective group strategies (e.g., silyl ethers) to isolate intermediates and minimize side reactions .

Q. How can researchers design experiments to assess thermal stability under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert and oxidative atmospheres.

- Kinetic Studies : Use Arrhenius plots to calculate activation energies for degradation pathways. Replicate experiments with randomized block designs to account for instrumental variability .

- Controlled Atmosphere Chambers : Test stability in humid or UV-exposed environments to simulate real-world conditions .

Q. What advanced techniques elucidate the compound’s environmental fate and biotic interactions?

- Methodological Answer :

- Isotopic Labeling : Track metabolic pathways in model organisms using C-labeled analogs.

- Ecotoxicology Assays : Assess acute/chronic toxicity in Daphnia magna or algal cultures, following OECD guidelines for endpoint measurements (e.g., LC) .

- Degradation Studies : Use HPLC-MS/MS to identify photolysis or hydrolysis byproducts in simulated environmental matrices .

Methodological Best Practices

Q. How should researchers ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Detailed Reaction Logs : Record exact stoichiometry, solvent purity, and temperature gradients.

- Statistical Replication : Perform triplicate syntheses with error margins reported for yields .

- Peer Validation : Share protocols via platforms like PubChem or open-access journals for independent verification .

Q. What statistical approaches are critical for analyzing spectroscopic or synthetic data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.